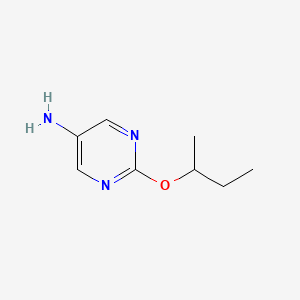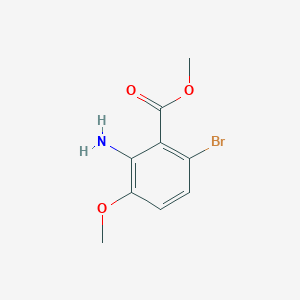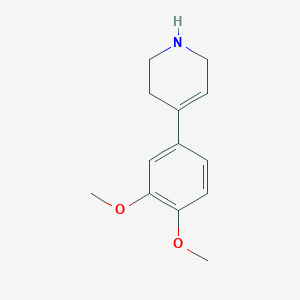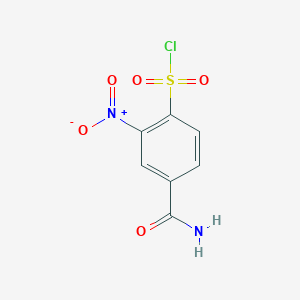
ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate, also known by its IUPAC name 5-(2-methoxyphenyl)-1,3-oxazol-4-yl ethanoate, is an organic compound that has been studied extensively for its potential applications in synthetic chemistry, pharmacological research, and biochemistry. It is a white, odourless crystalline solid with a melting point of 145°C and a solubility of 3.2 g/L in water. This compound is commonly used as a starting material in the synthesis of various pharmaceuticals and other organic compounds.
科学研究应用
Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential applications in synthetic chemistry, pharmacological research, and biochemistry. It has been found to be a useful reagent in the synthesis of various pharmaceuticals and other organic compounds, such as 5-methoxyphenyl-1,3-oxazol-4-yl ethanoate, 5-methoxyphenyl-1,3-oxazole-4-carboxylic acid, and 5-methoxyphenyl-1,3-oxazole-4-carboxamide. In addition, this compound has been used in the synthesis of novel peptide-based drugs and as a starting material for the synthesis of various heterocyclic compounds. In addition, it has been used to study the interactions between drugs and receptors, and as a model compound for the development of new drugs.
作用机制
The mechanism of action of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate is not yet fully understood. However, it is believed to interact with various receptors in the body, such as the serotonin, dopamine, and norepinephrine receptors. It is thought to act as an agonist at these receptors, which means that it binds to them and activates them. This activation can lead to various physiological effects, such as increased energy, improved mood, and improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate have not been studied extensively. However, it is believed to interact with various receptors in the body, such as the serotonin, dopamine, and norepinephrine receptors. This interaction can lead to various physiological effects, such as increased energy, improved mood, and improved cognitive performance. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments.
The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its low melting point can make it difficult to handle in some laboratory settings.
未来方向
The potential applications of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate are vast and continue to be explored. Some potential future directions for research include its use as an anti-inflammatory and antioxidant agent, its potential use in the treatment of various diseases, and its use as a starting material for the synthesis of various heterocyclic compounds. Additionally, further research into its mechanism of action and its interactions with various receptors could yield valuable insights into its potential therapeutic applications. Finally, further research into its solubility and melting point could lead to improved methods of using this compound in laboratory experiments.
合成方法
The synthesis of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate can be achieved through several methods. The most common method involves the reaction of 3-methoxyphenylacetic acid with ethyl chloroformate in the presence of a base, such as pyridine, followed by hydrolysis of the intermediate. Alternatively, the compound can be synthesized by the reaction of ethyl chloroformate with 5-methoxyphenyl-1,3-oxazole, followed by hydrolysis of the intermediate.
属性
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHATAHGHAZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)



![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)

![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)




